4-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a bromine atom, a thiophene ring, a piperidine ring, and a thiadiazole ring . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the bromine atom could increase its density and boiling point compared to similar compounds without bromine .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been applied to produce hybrid molecules containing various bioactive moieties, such as 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and 1,3,4-thiadiazole, demonstrating significant antimicrobial, antilipase, and antiurease activities. This method emphasizes the potential of similar compounds in developing new antimicrobial agents (Başoğlu et al., 2013).
Antiviral and Antimicrobial Activities
New urea and thiourea derivatives of piperazine doped with Febuxostat were synthesized, showing promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. This suggests the chemical compound could also be explored for antiviral and antimicrobial applications (Reddy et al., 2013).
Anti-arrhythmic Activity
Research on piperidine-based 1,3-thiazole and 1,3,4-thiadiazole derivatives indicates significant anti-arrhythmic activity. This points towards the potential cardiovascular applications of similar compounds in therapeutic settings (Abdel‐Aziz et al., 2009).
Disposition and Metabolism Studies
Studies on the disposition and metabolism of novel receptor antagonists, such as orexin 1 and 2 receptor antagonists, provide insights into the pharmacokinetics and metabolic pathways of structurally related compounds. This information is crucial for developing new drugs with improved efficacy and safety profiles (Renzulli et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O2S2/c1-9-13(24-19-18-9)15(22)20-4-2-10(3-5-20)7-17-14(21)12-6-11(16)8-23-12/h6,8,10H,2-5,7H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURYGQJNWLBTDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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